molecular formula C12H21NO3 B572193 Tert-butyl 3-isobutyrylazetidine-1-carboxylate CAS No. 1257294-26-0

Tert-butyl 3-isobutyrylazetidine-1-carboxylate

Cat. No. B572193
M. Wt: 227.304
InChI Key: AUMRFKQAZLPMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-isobutyrylazetidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 . It is also known as 1-Azetidinecarboxylic acid, 3-(2-methyl-1-oxopropyl)-, 1,1-dimethylethyl ester . This compound is used in scientific research and has diverse applications in drug synthesis and material science.


Physical And Chemical Properties Analysis

Tert-butyl 3-isobutyrylazetidine-1-carboxylate has a molecular weight of 227.3 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

properties

IUPAC Name

tert-butyl 3-(2-methylpropanoyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8(2)10(14)9-6-13(7-9)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMRFKQAZLPMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-isobutyrylazetidine-1-carboxylate

Synthesis routes and methods

Procedure details

A solution of 3-(methoxymethylcarbamoyl)azetidine-1-carboxylic acid tert-butyl ester (1.06 g, 4.34 mmol) in anhydrous tetrahydrofuran (15 mL) was cooled to 4° C. under argon gas. 2M solution of isopropyl magnesium chloride (4.35 mL, 8.68 mmol) was added dropwise and the resulting reaction mixture was stirred at 4° C. for 5 min. The temperature was allowed to rise to RT and stirred for 1 h then the mixture was stirred at 40° C. for 1 h. The reaction mixture was quenched by addition of a saturated solution of ammonium chloride (5 mL) and water (10 mL). The aqueous phase was extracted with ethyl acetate (3×20 mL). The organic layer was dried over sodium sulfate, filtered and the solvents reduced in vacuo to afford the title compound as a pale yellow oil (950 mg, 96%) 1H NMR (400 MHz, CDCl3): δ 4.03-4.01 (4H, m), 3.59-3.59 (1H, m), 2.61-2.61 (1H, m), 1.43 (9H), 1.11 (6H, d, J=6.94 Hz).
Name
3-(methoxymethylcarbamoyl)azetidine-1-carboxylic acid tert-butyl ester
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.35 mL
Type
reactant
Reaction Step Two
Yield
96%

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